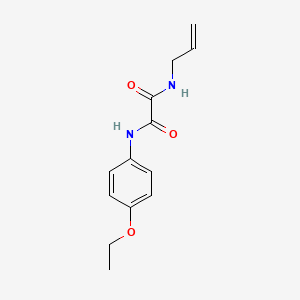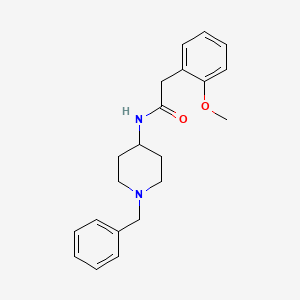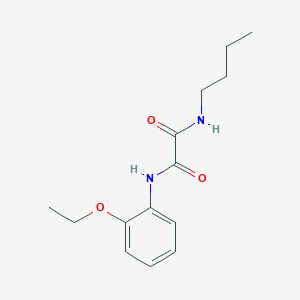
N-allyl-N'-(4-ethoxyphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-(4-ethoxyphenyl)ethanediamide, commonly known as AEE, is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the amide family and has a molecular weight of 249.33 g/mol. AEE is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
AEE has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of AEE as a potential anticancer agent. Studies have shown that AEE can induce apoptosis in cancer cells, which is the process of programmed cell death. AEE has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of AEE is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. AEE has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that regulates gene expression. AEE has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
AEE has been shown to have several biochemical and physiological effects. Studies have shown that AEE can induce cell cycle arrest and apoptosis in cancer cells. AEE has also been shown to inhibit the migration and invasion of cancer cells. In addition, AEE has been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AEE in lab experiments is its potential as an anticancer agent. AEE has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. In addition, AEE is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using AEE in lab experiments is its potential toxicity. Studies have shown that AEE can be toxic to normal cells at high concentrations.
Zukünftige Richtungen
There are several possible future directions for AEE research. One area of research could focus on the development of AEE derivatives with improved anticancer activity and reduced toxicity. Another area of research could involve the use of AEE in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to better understand the mechanism of action of AEE and its effects on normal cells.
Synthesemethoden
The synthesis of AEE involves the reaction of 4-ethoxyaniline with allyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then reacted with ethanediamine to yield AEE. The purity of the AEE product can be increased by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N'-(4-ethoxyphenyl)-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-9-14-12(16)13(17)15-10-5-7-11(8-6-10)18-4-2/h3,5-8H,1,4,9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOGYMQNWYOYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5063654.png)
![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}valyl)amino]benzoate](/img/structure/B5063664.png)
![11-methyl-4-(3-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5063678.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-4-piperidinecarboxylate](/img/structure/B5063679.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5063691.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5063692.png)
![N-[4-(aminosulfonyl)benzyl]isonicotinamide](/img/structure/B5063706.png)
![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
![1-allyl-2-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5063737.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5063743.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)
